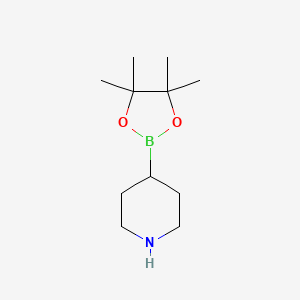
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Vue d'ensemble
Description
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine” is a chemical compound with the molecular formula C15H29BN2O3 . It is a colorless to yellow liquid or semi-solid or solid substance .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.3 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is a colorless to yellow liquid or semi-solid or solid .Applications De Recherche Scientifique
Intermediate in Biologically Active Compounds Synthesis
- Synthesis of Biologically Active Compounds: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is used as an intermediate in the synthesis of various biologically active compounds, such as crizotinib, a therapeutic agent. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for crizotinib, demonstrates the utility of this compound in medicinal chemistry (Kong et al., 2016).
Structural and Conformational Analysis
- Molecular Structure Confirmation and Analysis: The compound's derivatives have been extensively studied for their structural properties using techniques like X-ray diffraction and NMR spectroscopy. For instance, studies have confirmed the structures of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and analyzed their molecular structures using density functional theory (DFT) (Huang et al., 2021).
Application in Corrosion Inhibition
- Corrosion Inhibition of Metals: Piperidine derivatives, including those related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, have been investigated for their ability to inhibit corrosion on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to study their efficacy in this domain (Kaya et al., 2016).
Detection and Sensing Applications
- Detection of Peroxide-Based Explosives: Derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine have been employed in the development of organic thin-film fluorescence probes, which are effective for the detection of hydrogen peroxide vapors, a component of peroxide-based explosives. These probes demonstrate rapid response and high sensitivity, essential for explosive detection (Fu et al., 2016).
Development of Advanced Materials
- Synthesis of Electronic Materials: This compound is also used in the synthesis of materials for electronic applications. For example, the development of electron transport materials, where the compound serves as a key intermediate, highlights its role in the materials science field (Zha et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, also known as Piperidine-4-boronic acid pinacol ester, are typically organic compounds that contain carbon-carbon double bonds . This compound is often used in the borylation of alkylbenzenes and the hydroboration of alkyl or aryl alkynes and alkenes .
Mode of Action
The mode of action of Piperidine-4-boronic acid pinacol ester involves the formation of boronic esters. It is used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Piperidine-4-boronic acid pinacol ester are primarily those involving the formation of carbon-carbon bonds. The Suzuki–Miyaura cross-coupling reaction, for instance, is a key step in many synthetic pathways, allowing for the connection of two carbon atoms . The resulting boronic esters can then be further reacted to form a variety of other compounds .
Pharmacokinetics
It is known that the compound is stable and readily prepared . Its properties can be tailored for application under specific conditions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more comprehensive understanding.
Result of Action
The result of the action of Piperidine-4-boronic acid pinacol ester is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds such as crizotinib . The compound’s action can therefore have significant molecular and cellular effects, depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of Piperidine-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . The ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, the compound’s action can be significantly affected by the pH of the environment in which it is used.
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9,13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJOVDVQZDQJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671663 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087160-40-4 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide](/img/structure/B1388423.png)
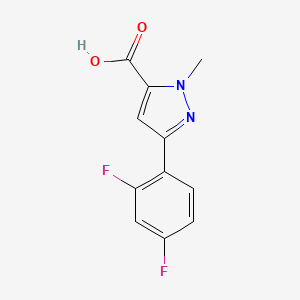
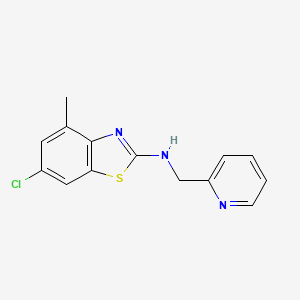
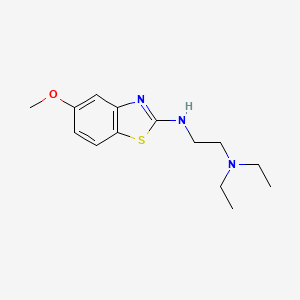
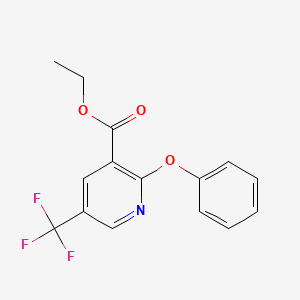
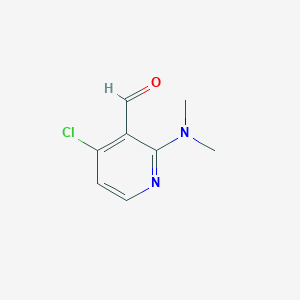
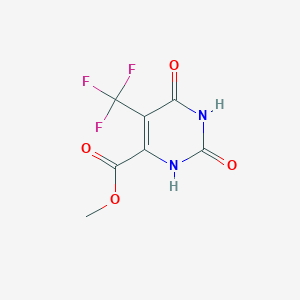
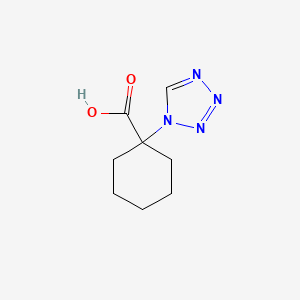
![2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388434.png)
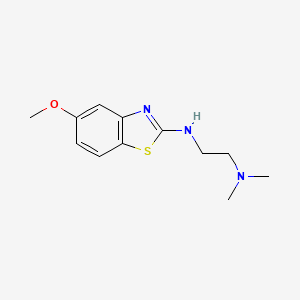
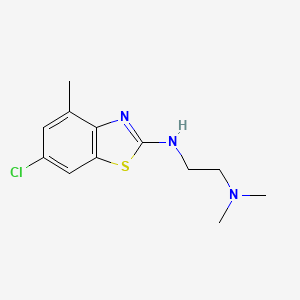
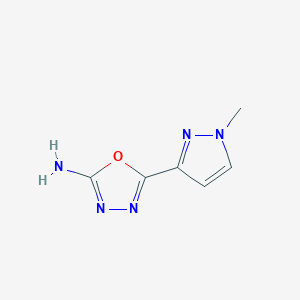
![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)